7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide
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Overview
Description
7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide is a complex organic compound with a molecular formula of C26H18N2O5 . This compound belongs to the class of chromenes, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with various organic halides . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit protein kinase R (PKR), which plays a role in various cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar compounds include other chromene derivatives such as 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide and various coumarin derivatives . Compared to these compounds, 7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-4H-chromene-2-carboxamide may exhibit unique biological activities and chemical properties due to its specific structural features .
Properties
Molecular Formula |
C26H18N2O5 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
7-methyl-4-oxo-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C26H18N2O5/c1-15-11-12-17-19(29)14-22(32-21(17)13-15)25(30)28-23-18-9-5-6-10-20(18)33-24(23)26(31)27-16-7-3-2-4-8-16/h2-14H,1H3,(H,27,31)(H,28,30) |
InChI Key |
CDAJXTUJDZDLOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 |
Origin of Product |
United States |
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